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Compound of Interest

Compound Name: 2-Amino-4-methoxybenzothiazole

Cat. No.: B160982 Get Quote

2-Amino-4-methoxybenzothiazole is a heterocyclic organic compound containing a

benzothiazole core. This scaffold is of significant interest in medicinal chemistry due to its

presence in various biologically active molecules.

Physical and Chemical Properties
The known physical and chemical properties of 2-Amino-4-methoxybenzothiazole are

summarized in the tables below.

Table 1: Physical Properties of 2-Amino-4-methoxybenzothiazole
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Property Value Source

Appearance

White to light gray crystalline

powder or beige chunky solid.

[1][2][3]

Various Suppliers

Melting Point

153-155 °C[4][5], 154-158

°C[2], 307 to 311 °F (153 to

155 °C)[3]

Multiple Sources

Boiling Point 240°C (rough estimate) ChemicalBook

Water Solubility
<0.1 g/100 mL at 19.5 ºC, < 1

mg/mL at 67.1°F (19.5 °C)[3]
ChemicalBook, NTP

logP (Octanol/Water Partition

Coefficient)
1.887 (Crippen Calculated)[6] Cheméo

Density 1.2425 (rough estimate) ChemicalBook

Refractive Index 1.5690 (estimate) ChemicalBook

Table 2: Chemical and Molecular Properties of 2-Amino-4-methoxybenzothiazole

Property Value Source

Molecular Formula C₈H₈N₂OS[2][4] Chem-Impex, Sigma-Aldrich

Molecular Weight 180.23 g/mol [2][4] Chem-Impex, Sigma-Aldrich

pKa 4.09 ± 0.10 (Predicted) ChemicalBook

SMILES COc1cccc2sc(N)nc12[4] Sigma-Aldrich

InChI Key
YEBCRAVYUWNFQT-

UHFFFAOYSA-N[4]
Sigma-Aldrich

Experimental Protocols
Detailed methodologies for determining key physicochemical properties are crucial for

reproducible research.
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1. Melting Point Determination (Capillary Method)

Principle: The melting point is the temperature at which a solid turns into a liquid. For a pure

crystalline solid, this transition occurs over a narrow temperature range. Impurities typically

depress and broaden the melting range.[6]

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes,

thermometer, and a finely powdered sample of the organic compound.[6]

Procedure:

A small amount of the finely powdered dry sample is packed into a thin-walled capillary

tube, sealed at one end, to a height of 2-3 mm.[6]

The capillary tube is placed in the heating block of the melting point apparatus, adjacent to

a calibrated thermometer.

The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially

when approaching the expected melting point.[6]

The temperature at which the first drop of liquid appears is recorded as the beginning of

the melting range.

The temperature at which the entire solid has transitioned to a liquid is recorded as the

end of the melting range.

For accuracy, the determination should be repeated at least twice, and the results should

be consistent.

2. Solubility Determination

Principle: The solubility of a compound in a particular solvent is determined by the

intermolecular forces between the solute and the solvent. "Like dissolves like" is a guiding

principle, where polar compounds tend to dissolve in polar solvents and non-polar

compounds in non-polar solvents.[5]

Procedure for Qualitative Solubility:
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Approximately 25 mg of the solid compound is placed in a small test tube.[7]

0.75 mL of the solvent (e.g., water, diethyl ether, 5% NaOH, 5% HCl) is added in small

portions.[7]

After each addition, the test tube is shaken vigorously for a set period (e.g., 60 seconds).

[7][8]

The compound is classified as soluble if it dissolves completely. If it does not, it is

considered insoluble.[8]

The solubility behavior in acidic and basic solutions can indicate the presence of acidic or

basic functional groups.[9]

3. pKa Determination (Potentiometric Titration)

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and

indicates the strength of an acid. Potentiometric titration involves monitoring the pH of a

solution as a titrant of known concentration is added. The pKa can be determined from the

midpoint of the titration curve.

Procedure:

A precise amount of the compound is dissolved in a suitable solvent (often a water-

cosolvent mixture for organic compounds).

A standardized solution of a strong base (e.g., NaOH) is added incrementally using a

burette.

The pH of the solution is measured after each addition of the titrant using a calibrated pH

meter.

A titration curve is generated by plotting the pH versus the volume of titrant added.

The pKa is the pH at the half-equivalence point, where half of the acid has been

neutralized by the base.
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Biological Activity and Signaling Pathways
The benzothiazole nucleus is a common scaffold in compounds with a wide range of biological

activities. Derivatives of 2-aminobenzothiazole have been investigated for their potential as:

Enzyme Inhibitors: Certain benzothiazole derivatives have shown inhibitory activity against

enzymes such as monoamine oxidases (MAOs) and cholinesterases, which are therapeutic

targets for neurodegenerative diseases like Alzheimer's disease.[10] The inhibitory

mechanism often involves the binding of the benzothiazole derivative to the active site of the

enzyme, preventing the substrate from binding and being processed.

Antibacterial Agents: The 2-aminobenzothiazole scaffold has been identified in compounds

with bactericidal activity against Mycobacterium tuberculosis.[11][12] While the exact

mechanism of action for all such compounds is not fully elucidated, some have been

screened against specific cellular pathways, such as the protein secretion system.[11]
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Experimental Workflow: Synthesis
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The synthesis of 2-aminobenzothiazole derivatives often involves the reaction of an

appropriately substituted aminothiophenol with a cyanogen halide or a similar reagent. A

general workflow for the synthesis of related compounds is depicted below.

Start Materials:
- Substituted o-aminothiophenol

- Reagent (e.g., Cyanogen bromide)

Cyclization Reaction

Reaction Work-up
(e.g., Quenching, Extraction)

Purification
(e.g., Recrystallization, Chromatography)

Analysis
(e.g., NMR, MS, Melting Point)

Final Product:
2-Aminobenzothiazole Derivative
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Benzodiazepine Class
The compound 5-(3-bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one belongs to the

benzodiazepine class of compounds. While a specific CAS number for this exact structure was

not readily available in the initial searches, its properties can be inferred from the general

characteristics of benzodiazepines.

General Properties of Benzodiazepines
Benzodiazepines are a class of psychoactive drugs characterized by a core chemical structure

of a benzene ring fused to a diazepine ring. They are widely used for their anxiolytic, sedative,

hypnotic, anticonvulsant, and muscle relaxant properties.[13]

Table 3: General Physicochemical Properties of Benzodiazepines

Property General Range/Characteristic

Appearance Typically crystalline solids

Water Solubility Generally low

logP Generally high, indicating lipophilicity

Molecular Weight Typically in the range of 250-350 g/mol

pKa Weakly basic

Mechanism of Action and Signaling Pathway
The primary mechanism of action for benzodiazepines involves the modulation of the gamma-

aminobutyric acid (GABA) type A (GABA-A) receptor.[10][13] GABA is the main inhibitory

neurotransmitter in the central nervous system.

Binding to GABA-A Receptor: Benzodiazepines bind to a specific allosteric site on the

GABA-A receptor, which is distinct from the GABA binding site.[10]

Enhanced GABAergic Inhibition: This binding potentiates the effect of GABA, increasing the

frequency of chloride channel opening.[13]
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Neuronal Hyperpolarization: The influx of chloride ions hyperpolarizes the neuron, making it

less likely to fire an action potential and thus leading to a calming effect on the brain.[13]
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This technical guide has provided a detailed overview of the physical and chemical properties

of 2-Amino-4-methoxybenzothiazole (CAS 5464-79-9), including experimental protocols for

their determination and insights into its potential biological activities. Additionally, it has offered

a comparative analysis of the benzodiazepine class of compounds, to which 5-(3-

bromophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one belongs, elucidating their general

properties and well-established mechanism of action. This comprehensive information serves

as a valuable resource for professionals in research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Part 1: 2-Amino-4-methoxybenzothiazole (CAS 5464-
79-9)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b160982#cas-number-5464-79-9-physical-and-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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